![molecular formula C18H17N3O4S2 B2473185 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide CAS No. 878695-73-9](/img/structure/B2473185.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C18H17N3O4S2 and its molecular weight is 403.47. The purity is usually 95%.
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Scientific Research Applications
Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Research has identified derivatives of thieno[2,3-d]pyrimidine as potent dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). A study by Gangjee et al. (2008) synthesized compounds showing significant dual inhibitory activities against human TS and DHFR, indicating potential applications in cancer therapy due to the critical roles of these enzymes in DNA synthesis and cell proliferation (Gangjee et al., 2008).
Crystal Structures of Thieno[2,3-d]pyrimidine Derivatives
Crystallographic studies have been conducted to understand the structural aspects of thieno[2,3-d]pyrimidine derivatives. Subasri et al. (2016, 2017) explored the crystal structures of various acetamide derivatives, providing insights into their conformation and potential interactions with biological targets. These studies contribute to the design of more effective therapeutic agents by revealing the molecular configurations conducive to biological activity (Subasri et al., 2016); (Subasri et al., 2017).
Antitumor Agents
Antifolates based on the thieno[2,3-d]pyrimidine scaffold have been developed as potential antitumor agents. A notable study by Gangjee et al. (2007) highlighted the synthesis of classical and nonclassical analogues targeting DHFR, demonstrating potent inhibitory activities against tumor cells and pathogens causing opportunistic infections in immunocompromised patients (Gangjee et al., 2007).
Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase
Further research by Gangjee et al. (2005) focused on the synthesis of classical antifolates showing potent dual inhibitory action against DHFR and TS. This dual activity suggests a promising approach to developing more effective cancer treatments by targeting both enzymes simultaneously (Gangjee et al., 2005).
Antibacterial and Antitumor Potential
Explorations into the antimicrobial and antitumor potential of thieno[2,3-d]pyrimidine derivatives have been conducted. Hafez et al. (2017) synthesized novel compounds exhibiting significant activity against various human tumor cell lines and bacterial strains, indicating their potential as both anticancer and antibacterial agents (Hafez et al., 2017).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-10-7-12-16(27-10)20-18(21(2)17(12)23)26-9-15(22)19-11-3-4-13-14(8-11)25-6-5-24-13/h3-4,7-8H,5-6,9H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIHZOMNWZBNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)C)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
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